(4S,5S)-2-hexyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide
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Overview
Description
(4S,5S)-2-hexyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide is a boron-containing compound with a unique structure that includes a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S,5S)-2-hexyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide typically involves the reaction of a boronic acid derivative with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction may produce borohydrides or other reduced forms.
Scientific Research Applications
(4S,5S)-2-hexyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4S,5S)-2-hexyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide involves its interaction with molecular targets through the formation of boron-containing intermediates. These intermediates can participate in various biochemical pathways, leading to the desired therapeutic or chemical effects. The specific molecular targets and pathways depend on the application and the context in which the compound is used.
Comparison with Similar Compounds
- (4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid
- (4S,5S)-1,2-dithiane-4,5-diol
- (4S,5S)-2-oxo-4beta-phenyl-5alpha-methylpyrrolidine-1-acetamide
Comparison: Compared to similar compounds, (4S,5S)-2-hexyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide is unique due to its dioxaborolane ring structure and the presence of hexyl and tetramethyl groups. These structural features confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H27BN2O4 |
---|---|
Molecular Weight |
298.19 g/mol |
IUPAC Name |
(4S,5S)-2-hexyl-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide |
InChI |
InChI=1S/C14H27BN2O4/c1-6-7-8-9-10-15-20-11(13(18)16(2)3)12(21-15)14(19)17(4)5/h11-12H,6-10H2,1-5H3/t11-,12-/m0/s1 |
InChI Key |
SQSNWPFTJDYBDB-RYUDHWBXSA-N |
Isomeric SMILES |
B1(O[C@@H]([C@H](O1)C(=O)N(C)C)C(=O)N(C)C)CCCCCC |
Canonical SMILES |
B1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)CCCCCC |
Origin of Product |
United States |
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